molecular formula C10H14O3 B122108 Dihydroconiferyl alcohol CAS No. 2305-13-7

Dihydroconiferyl alcohol

Cat. No. B122108
CAS RN: 2305-13-7
M. Wt: 182.22 g/mol
InChI Key: MWOMNLDJNQWJMK-UHFFFAOYSA-N
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Description

Dihydroconiferyl alcohol is a compound related to the biosynthesis and metabolic processes of lignin in plants. It is a derivative of coniferyl alcohol, which is a primary monolignol precursor in the formation of lignin, a complex aromatic polymer found in plant cell walls. The synthesis and polymerization of coniferyl alcohol and its derivatives, including dihydroconiferyl alcohol, are crucial for understanding plant growth, cell wall structure, and the potential for industrial applications such as biofuels and biomaterials.

Synthesis Analysis

The synthesis of dihydroconiferyl alcohol involves several enzymatic reactions. In conifers, coniferaldehyde and NADPH are converted to coniferyl alcohol and dihydroconiferyl alcohol by microsomes isolated from developing xylem, indicating the presence of biosynthetic pathways in plants . Additionally, dihydroconiferyl alcohol glucoside can be synthesized from cinnamic acid ethyl ester glucoside through hydrogenation and subsequent reduction, with the sequence of these steps affecting the yield and purity of the product .

Molecular Structure Analysis

The molecular structure of dihydroconiferyl alcohol is closely related to that of coniferyl alcohol, with the presence of an aromatic ring and a propyl side chain. The structural revision of lawsonicin, based on spectral data comparison with dihydrodehydrodiconiferyl alcohol, highlights the importance of accurate molecular characterization in the study of lignin-related compounds .

Chemical Reactions Analysis

Dihydroconiferyl alcohol is involved in various chemical reactions, including polymerization and dimerization. The dehydrogenative polymerization of coniferyl alcohol can lead to the formation of dihydroconiferyl alcohol under thermolytic conditions, with reactions such as dimerization and oligomerization being dominant at temperatures between 200°C and 275°C . The presence of cyclodextrins during enzymatic polymerization can influence the linkage types in the resulting polymers, affecting the structure of the lignin formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroconiferyl alcohol are influenced by its role in the polymerization process and its interactions with other molecules. For instance, the presence of macromolecular lignin components can significantly affect the molecular weight distributions of dehydropolymerisates formed from coniferyl alcohol, suggesting that dihydroconiferyl alcohol may also exhibit similar interactions . The biosynthesis of dehydrodiconiferyl alcohol glucosides, which are derived from coniferyl alcohol, implies that dihydroconiferyl alcohol could also form glucoside derivatives that influence tobacco cell growth . The specificity of coniferyl alcohol dehydrogenase, which shows activity with NADP as a coenzyme, suggests that the enzyme may also be involved in the metabolism of dihydroconiferyl alcohol .

Scientific Research Applications

  • Synthesis and Chemical Transformation : Dihydroconiferyl alcohol has been synthesized from cinnamic acid ethyl ester glucoside and investigated for its chemical transformation potentials. This synthesis is significant in the study of hydroxyphenylpropanoid β‐D‐glucosides, a group of compounds important in plant biochemistry (Mazur et al., 2007).

  • Lignin Biosynthesis and Modification : Research shows that dihydroconiferyl alcohol plays a role in lignin biosynthesis. For instance, pines with mutations affecting coniferyl alcohol biosynthesis show high levels of dihydroconiferyl alcohol, indicating its potential as a novel lignin subunit. This suggests possibilities for genetic modification of lignin (Sederoff et al., 1999).

  • Thermal Decomposition Studies : The thermal decomposition of coniferyl alcohol, which results in the formation of dihydroconiferyl alcohol, has been studied to understand the thermal reactions in the thermochemical conversion of lignin (Masuku, 1992).

  • Lignin Composition and Plant Growth : In a study of a loblolly pine mutant, dihydroconiferyl alcohol was found to be a major component of the mutant's lignin. Despite extensive variations in lignin composition, these pines grew normally, indicating that lignin composition can be significantly altered without affecting essential plant functions (Ralph et al., 1997).

  • Metabolism in Conifers : The biosynthesis of dihydroconiferyl alcohol in conifers has been studied, revealing its role in the metabolism and potential significance in wood chemistry and forestry (Savidge & Förster, 2001).

  • Phenolic Components in Traditional Medicine : Dihydroconiferyl alcohol has been isolated from traditional medicinal plants, such as Illicium difengpi, indicating its relevance in natural product chemistry and potential pharmacological applications (Kouno et al., 1992).

  • Allelochemical Effects : The effects of dihydroconiferyl alcohol as an allelochemical, particularly on the metabolism of other plants like Lactuca sativa, have been explored. This research contributes to our understanding of plant-plant interactions and natural herbicide potentials (Carillo et al., 2010).

Safety And Hazards

Dihydroconiferyl alcohol may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised when handling this compound .

properties

IUPAC Name

4-(3-hydroxypropyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOMNLDJNQWJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70177612
Record name Benzenepropanol, 4-hydroxy-3-methoxy- (9CI)
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dihydroconiferyl alcohol

CAS RN

2305-13-7
Record name Dihydroconiferyl alcohol
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Record name Dihydroconiferyl alcohol
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Record name 2305-13-7
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Record name Benzenepropanol, 4-hydroxy-3-methoxy- (9CI)
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Record name 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol
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Record name DIHYDROCONIFERYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,340
Citations
RA Savidge, H Förster - Phytochemistry, 2001 - Elsevier
… times that of dihydroconiferyl alcohol. When coniferaldehyde … /z 324), but no dihydroconiferyl alcohol was detected by either … neither coniferyl nor dihydroconiferyl alcohol. Coniferin was …
Number of citations: 36 www.sciencedirect.com
K Shigetomi, M Tokizawa, Y Uraki - Journal of Wood Science, 2022 - Springer
… Briefly, the absence of CeCl 3 resulted in the formation of 24% 1,4-reduction product (α,β-dihydroconiferyl alcohol) in addition to 60% target, and the reaction without NMP resulted in 9…
Number of citations: 7 link.springer.com
TS Lee, JG Purse, RJ Pryce, R Horgan, PF Wareing - Planta, 1981 - Springer
Dihydroconiferyl alcohol — A cell division factor from Acer<… Dihydroconiferyl alcohol inhibits indole-3acetic acid degration in vivo and in vitro. Plant Cell …
Number of citations: 35 link.springer.com
M Mazur, K Hope‐Ross, JF Kadla… - Journal of wood …, 2007 - Taylor & Francis
… and dihydroconiferyl alcohol (DHCA).Citation2 … to dihydroconiferyl alcohol β‐d‐glucoside (dihydroconiferin). … simple synthetic scheme to produce dihydroconiferyl alcohol glucoside. The …
Number of citations: 10 www.tandfonline.com
CP Masuku - Journal of analytical and applied pyrolysis, 1992 - Elsevier
… The major monoaromatic products formed are dihydroconiferyl alcohol, coniferaldehyde, cis- and … The hydrogenated compounds dihydroconiferyl alcohol and dihydroconiferaldehyde …
Number of citations: 23 www.sciencedirect.com
K Shibata, T Kubota, S Kamisaka - Plant and cell physiology, 1975 - academic.oup.com
… as dihydroconiferyl alcohol from chemical and physical data (5). Dihydroconiferyl alcohol is a … various substances structurally related to dihydroconiferyl alcohol and assayed them for …
Number of citations: 19 academic.oup.com
JC Underwood, VJ Filipic - Journal of the Association of Official …, 1965 - academic.oup.com
… dihydroconiferyl alcohol are obtained as a single peak from the SE-30 column. Since the dihydroconiferyl alcohol … of syringaldehyde (SA) and dihydroconiferyl alcohol (DHCA) in maple …
Number of citations: 6 academic.oup.com
J Ralph, Y Zhang - Tetrahedron, 1998 - Elsevier
… The small amount of dihydroconiferyl alcohol endgroups Y in the (E)-coniferyl alcohol lignin are from a 2% dihydroconiferyl alcohol impurity in the monomer. The (E)-cinnarnyl alcohol …
Number of citations: 31 www.sciencedirect.com
K Kuroda - Journal of Analytical and Applied Pyrolysis, 2000 - Elsevier
… dihydroconiferyl alcohol were smaller than expected from that of coniferyl alcohol; the relative contributions of dihydroconiferyl alcohol … abundance of dihydroconiferyl alcohol (peak 15) …
Number of citations: 49 www.sciencedirect.com
C Lapierre, B Pollet, JJ MacKay… - Journal of Agricultural …, 2000 - ACS Publications
… Lignins from CAD-deficient pine displayed unusually high levels of coniferaldehyde and dihydroconiferyl alcohol. In addition, biphenyl and biphenyl ether bonds were in large excess in …
Number of citations: 74 pubs.acs.org

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